

Application Notes & Protocols for High-Resolution Mass Spectrometry Detection of Desmopressin

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Compound of Interest		
Compound Name:	Desmopressin-d5	
Cat. No.:	B15351990	Get Quote

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Introduction

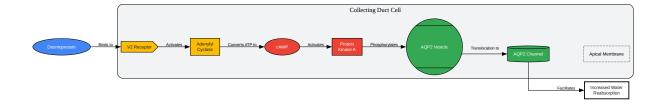
Desmopressin (dDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin, which plays a crucial role in regulating the body's water balance.[1] Due to its potent antidiuretic properties, Desmopressin is a key therapeutic agent in the management of conditions such as diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease.[2][3] Given its therapeutic importance and potential for misuse as a masking agent in sports, highly sensitive and specific analytical methods are required for its accurate quantification in biological matrices.[4][5]

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful technique for the analysis of Desmopressin. [6] LC-HRMS offers significant advantages over traditional methods like radioimmunoassay, including improved selectivity, specificity, and the ability to perform quantitative analysis with high accuracy and precision, even at very low concentrations.[6][7] This document provides detailed application notes and protocols for the detection and quantification of Desmopressin in human plasma using LC-HRMS.

Signaling Pathway of Desmopressin



Desmopressin primarily exerts its antidiuretic effect by binding to the V2 receptors in the renal collecting ducts of the kidneys. This interaction initiates a signaling cascade that ultimately leads to increased water reabsorption. Additionally, it can stimulate the release of von Willebrand factor from endothelial cells by acting on V1a receptors.[1]



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Caption: Desmopressin signaling pathway in renal collecting duct cells.

Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for cleaning up plasma samples and concentrating Desmopressin prior to LC-HRMS analysis. A common approach involves weak cation exchange (WCX) cartridges.

Materials:

- Human plasma (EDTA)
- Desmopressin standard solutions
- Internal Standard (IS) solution (e.g., **Desmopressin-d5** or an analogue like Octreotide)[8][9]



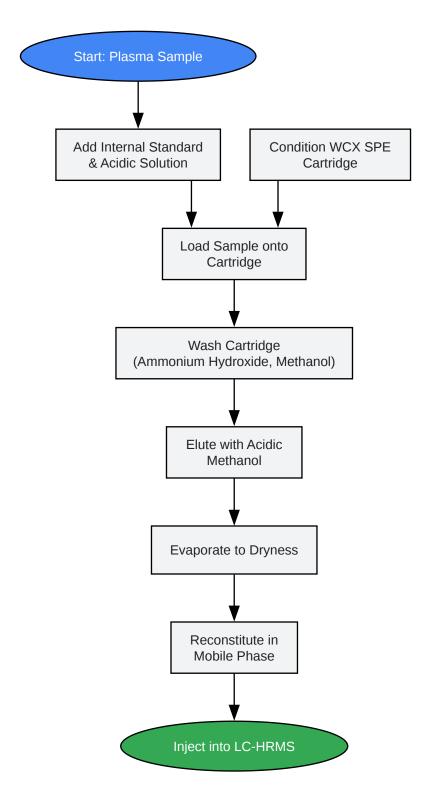
- Weak Cation Exchange (WCX) SPE cartridges
- Methanol (MeOH)
- Acetonitrile (ACN)
- Water (HPLC grade)
- Ammonium hydroxide (NH4OH)
- Acetic acid or Formic acid
- Centrifuge
- Evaporator (e.g., nitrogen stream)

Protocol:

- Sample Pre-treatment: To 300-500 μL of human plasma, add the internal standard.[1][9]
 Dilute the sample with an acidic aqueous solution (e.g., 5% acetic acid in water).[9]
- SPE Cartridge Conditioning: Condition the WCX SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in water.[9]
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge to remove interfering substances. A typical wash sequence includes:
 - 1 mL of 5% ammonium hydroxide in water.[9]
 - 2 mL of methanol.[9]
- Elution: Elute Desmopressin and the internal standard from the cartridge using a solution of 5% acetic acid in methanol.[9]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7] Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial



mobile phase (e.g., 0.1% acetic acid in water or a mixture of methanol/water/formic acid).[7]



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Caption: Solid-Phase Extraction (SPE) workflow for Desmopressin.

Liquid Chromatography

Typical LC System:

UHPLC or HPLC system

LC Parameters:

- Column: A reversed-phase column is typically used, such as an Acquity UPLC HSS T3 C18 (1.8 μm, 2.1 x 100 mm) or a PepMap RSLC C18 (3 μm, 100 A, 75 μm*15 cm).[1][6]
- Mobile Phase A: 0.1% Formic Acid in water.[6]
- Mobile Phase B: 0.08% Formic Acid in 80% Acetonitrile.
- Flow Rate: Can range from analytical flow (e.g., 50 μl/min) to microflow (e.g., 5 μL/min) or nanoflow (e.g., 300 nL/min) for increased sensitivity.[4][6][9]
- Gradient: A typical gradient involves a linear increase in the percentage of Mobile Phase B over several minutes to elute Desmopressin. For example, from 2% to 50% B over 17 minutes.[6]
- Column Temperature: Maintained at a constant temperature, for example, 45°C.[1]
- Injection Volume: Typically between 2 μL and 15 μL.[6][9]

High-Resolution Mass Spectrometry

Typical HRMS System:

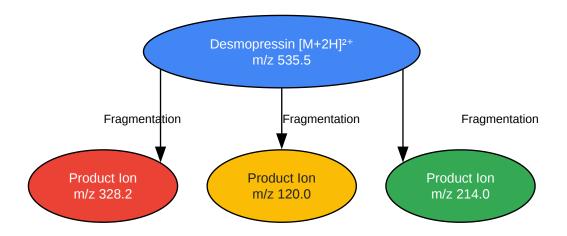
 Orbitrap-based mass spectrometer (e.g., Q Exactive Plus) or a Triple Quadrupole Mass Spectrometer (for targeted analysis).[4][6]

MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+).[4]



- · Acquisition Mode:
 - Full Scan: To acquire high-resolution mass spectra of the precursor ions.
 - Targeted Single Ion Monitoring (tSIM): For quantitative analysis of the parent ion.
 - Data-Dependent MS2 (dd-MS2): To trigger fragmentation of the most intense ions for structural confirmation.[6]
- Resolution: A high resolution of 70,000 or greater (at m/z 200) is often used for the precursor scan to ensure mass accuracy.[6]
- Precursor Ion: The doubly charged ion of Desmopressin ([M+2H]2+) at m/z 535.5 is commonly monitored for quantification.[4][7]
- Product Ions: For confirmation, characteristic product ions are monitored. Common fragments include m/z 328.0, 120.0, and 214.0.[4][5]



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Caption: Common fragmentation of the Desmopressin precursor ion.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-HRMS methods for Desmopressin analysis reported in the literature.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)



Method Reference	Linearity Range (pg/mL)	LLOQ (pg/mL)
Esposito et al.[4]	Not specified	50
Celerion White Paper[7]	2.00 - 250	2.00
de Jager et al.[2]	60 - 3200	Not specified
Patel et al.[10]	1.01 - 200	1.01
Thermo Fisher Application Note[8]	10 - 5000	10
Waters Application Note	Not specified	1
SCIEX Application Note[9]	0.5 - 250	0.5
Souvercaze et al.[6][11]	20 - 2000	20

Table 2: Precision and Accuracy

Method Reference	Concentration (pg/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%)
de Jager et al.[2]	60 - 3200	< 9.3	< 9.3	89.2 - 111.8
Souvercaze et al. [6][11]	QC Levels (40, 250, 1250)	< 13.8	< 11.6	Within ±15% of nominal

Conclusion

The protocols and data presented herein demonstrate that high-resolution mass spectrometry is a highly effective and robust technique for the sensitive and specific quantification of Desmopressin in human plasma. The detailed experimental procedures for sample preparation, liquid chromatography, and mass spectrometry provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for Desmopressin. The ability to achieve low picogram per milliliter detection limits is crucial for pharmacokinetic studies and clinical monitoring, ultimately contributing to the optimized therapeutic use of this important drug.[3]



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